4-(Phenylamino)pent-3-en-2-one
Description
4-(Phenylamino)pent-3-en-2-one (PhAPO) is a β-enaminone characterized by a conjugated system of a keto group, an enamine moiety, and a phenyl substituent. It is synthesized via the condensation of acetylacetone and aniline under catalytic conditions, often using nanocrystalline silica or hydroxyapatite to enhance yields (69–85%) . The compound exhibits a planar geometry with intramolecular N–H⋯O hydrogen bonding, stabilizing its (Z)-configuration . PhAPO serves as a versatile intermediate in organic synthesis, particularly in multicomponent reactions for constructing pyrrole derivatives and heterocycles . Its spectroscopic properties include distinct $ ^1H $-NMR signals (e.g., a singlet at 5.19 ppm for the enaminone proton) and an NH stretching frequency of ~3000 cm$ ^{-1} $ in IR spectra .
Structure
3D Structure
Properties
IUPAC Name |
(E)-4-anilinopent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9(8-10(2)13)12-11-6-4-3-5-7-11/h3-8,12H,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTWHWBUKGOPLH-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7294-89-5, 26567-78-2 | |
| Record name | NSC295498 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4-Phenylamino-3-penten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Organic Synthesis
4-(Phenylamino)pent-3-en-2-one serves as a versatile building block in organic chemistry. Its ability to participate in various chemical reactions, such as:
- Condensation Reactions : Forms β-enaminones when reacted with aldehydes or ketones.
- Substitution Reactions : Undergoes nucleophilic substitutions due to the reactivity of the amine group.
These properties make it valuable for synthesizing complex organic molecules and intermediates.
Medicinal Chemistry
The compound has been investigated for its potential biological activities:
- Anti-inflammatory Properties : Studies suggest that PAPO may inhibit inflammatory pathways, although specific mechanisms are still being explored.
- Anticancer Activity : Preliminary research indicates cytotoxic effects against various cancer cell lines, positioning it as a candidate for further medicinal development .
Material Science
Research has shown that derivatives of β-enaminones can be utilized in the development of liquid crystals and other functional materials. The unique structural features of PAPO facilitate its application in advanced material science .
The biological profile of 4-(Phenylamino)pent-3-en-2-one includes:
- Antioxidant Activity : The compound exhibits potential antioxidant properties due to its electron-rich structure.
- Enzyme Inhibition : As an enzyme inhibitor, it could lead to novel therapeutic agents targeting diseases such as cancer and inflammation .
Case Studies and Research Findings
Several studies have highlighted the applications and effectiveness of 4-(Phenylamino)pent-3-en-2-one:
- Enzyme Inhibition Studies : Research demonstrated that β-enaminones could act as effective enzyme inhibitors, providing insights into their therapeutic potential against various diseases.
- Synthesis Efficiency : A study showcased an eco-friendly procedure using heterogeneous catalysts for synthesizing PAPO, emphasizing sustainability in chemical processes .
Comparison with Related Compounds
The structural uniqueness of 4-(Phenylamino)pent-3-en-2-one allows it to exhibit distinct properties compared to similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-(Phenylamino)pent-3-en-2-one | Structure | Anti-inflammatory, anticancer |
| 4-(Methylamino)pent-3-en-2-one | Structure | Limited studies; potential antioxidant |
| 4-(Benzylamino)pent-3-en-2-one | Structure | Antioxidant activity reported |
Chemical Reactions Analysis
Condensation Reactions
The compound participates in condensation reactions with aldehydes and ketones to form heterocyclic derivatives. This reactivity is attributed to the nucleophilic enamine moiety and electrophilic carbonyl group.
Example Reaction with Aldehydes
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| 4-(Phenylamino)pent-3-en-2-one + 4-Methoxybenzaldehyde | ChCl-malonic acid DES, 80°C | Quinoline derivative | 78% |
Mechanistic Insight : The reaction proceeds via imine formation followed by cyclization, facilitated by the hydrogen-bond-stabilized enaminone structure .
Electrophilic Addition Reactions
The α,β-unsaturated ketone system undergoes electrophilic additions at the double bond.
Example: Halogenation
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Bromine (Br₂) | CH₂Cl₂, 0°C | 4-(Phenylamino)-3,4-dibromopentan-2-one | Regioselective addition |
Key Observation : The reaction is stereospecific, favoring trans addition due to steric hindrance from the phenylamino group.
Nucleophilic Substitution
The phenylamino group acts as a leaving group in substitution reactions under acidic conditions.
Example: Reaction with Grignard Reagents
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃MgBr | THF, reflux, 2h | 4-Methylpent-3-en-2-one | 65% |
Mechanism : Protonation of the phenylamino group facilitates its displacement by the nucleophile.
Oxidation
The ketone group is resistant to mild oxidants but reacts with strong oxidizing agents:
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ (aq) | H₂SO₄, 100°C | Phenylglyoxylic acid derivative | Complete oxidation |
Reduction
The α,β-unsaturated system is selectively reduced:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂/Pd-C | EtOH, 25°C | 4-(Phenylamino)pentan-2-one | Saturation of C=C |
Coordination Chemistry
The enaminone acts as a bidentate ligand, coordinating via the ketone oxygen and enamine nitrogen:
Example: Rhodium Complex Formation
| Metal Salt | Conditions | Complex Structure | Stability |
|---|---|---|---|
| [RhCl₃·3H₂O] | EtOH, reflux | Rh(III)-enaminone complex | Air-stable |
Structural Impact : Coordination lengthens the N···O distance by ~0.2 Å compared to the free ligand .
Tautomerism and Hydrogen Bonding
The compound exhibits keto-enol tautomerism stabilized by an intramolecular N–H···O hydrogen bond (N···O = 2.632 Å) . This tautomerization influences reactivity:
Photochemical Reactions
UV irradiation induces E-Z isomerization of the enaminone system:
| Conditions | Product | Quantum Yield |
|---|---|---|
| UV (254 nm), hexane | Z-isomer → E-isomer | Φ = 0.32 |
Application : This property is exploited in photoresponsive materials .
Comparative Reactivity Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Structure and Reactivity
Table 1: Key Structural and Spectral Differences in PhAPO Derivatives
Structural Insights :
- Methyl Substitution: The 4-methyl derivative (p-tolyl) exhibits a 29.9° dihedral angle between the phenyl ring and enaminone plane, slightly distorting planarity compared to PhAPO. This steric effect reduces intermolecular interactions but maintains intramolecular hydrogen bonding .
- Halogen Substitution : Fluorine, chlorine, and bromine derivatives (4-F, 4-Cl, 4-Br) display polymorphism (crystallizing in P2$_1$/c or Cc space groups) and distinct intermolecular C–H⋯O interactions. The electronegativity of halogens influences bond lengths and packing efficiency .
Reactivity Trends :
- PhAPO : Demonstrates high efficiency in catalyst-free heterocycle synthesis due to its ambident nucleophilic/electrophilic character .
- Benzylamino Derivative: The flexible benzyl group facilitates diverse coupling reactions, such as β-nitrostyrene additions, with yields >90% .
- Metal Complexes : Coordination to Zn(II) or Hf(IV) alters electronic properties, enhancing applications in catalysis and bioactivity. For example, Zn(II) complexes exhibit potent antimicrobial effects .
Tautomeric Stability and Computational Insights
PhAPO exists predominantly in the keto-amine tautomer (95% abundance) due to strong intramolecular hydrogen bonding (N–H⋯O). Substitutions like nitro or methoxy groups destabilize the keto form, shifting tautomeric equilibrium toward enol-imine configurations .
Preparation Methods
Traditional Synthesis Methods
Sulfuric Acid-Catalyzed Condensation
Early methods employed sulfuric acid as a catalyst for the condensation of aniline and acetylacetone. While effective, this approach suffered from prolonged reaction times (>2 hours), moderate yields (60–70%), and practical challenges such as equipment corrosion and difficulty in recovering unreacted starting materials. The use of excess acetylacetone (1.6 equivalents relative to aniline) aimed to drive the reaction to completion but exacerbated purification complexities.
Limitations of Early Approaches
The reliance on sulfuric acid posed environmental and safety risks due to its non-recyclability and corrosive nature. Additionally, the high temperatures required (100–120°C) led to side reactions, including decomposition of the β-enaminone product. These limitations spurred the development of improved catalytic systems.
Modern Catalytic Methods
Trifluoroacetic Acid (TFA) as a Catalyst
A breakthrough in synthesis was achieved using TFA, a mild Brønsted acid, which significantly enhanced reaction efficiency. The protocol involves:
- Reagents : Aniline (10.0 mmol), acetylacetone (16.0 mmol, 1.6 equivalents), TFA (1.0 mmol, 10 mol%)
- Solvent : Ethanol (3 mL)
- Conditions : 80°C, 5–25 minutes
Reaction Mechanism
TFA protonates the carbonyl oxygen of acetylacetone, increasing its electrophilicity and facilitating nucleophilic attack by the aniline’s amine group. The reaction proceeds via a keto-enol tautomerization, culminating in the formation of the β-enaminone backbone (Figure 1).
Optimization and Yield
At 80°C, the reaction reaches completion within 5 minutes, yielding 91% of 4-(Phenylamino)pent-3-en-2-one after recrystallization from petroleum ether. Excess acetylacetone is recovered via vacuum distillation (65°C, 10 mmHg), enabling reuse and minimizing waste.
Table 1: Comparative Analysis of Catalytic Methods
| Catalyst | Temperature (°C) | Time (min) | Yield (%) | Recyclability |
|---|---|---|---|---|
| Sulfuric acid | 100–120 | 120 | 60–70 | No |
| TFA | 70–80 | 5–25 | 80–91 | Yes |
Solvent and Substrate Scope
Ethanol emerged as the optimal solvent due to its ability to dissolve both aniline and acetylacetone while stabilizing the TFA catalyst. The method tolerates substituted anilines, enabling the synthesis of derivatives such as:
Derivatives are purified via column chromatography or recrystallization, with yields consistently exceeding 80%.
Industrial-Scale Production
Characterization and Quality Control
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis of 4-(2-Fluorophenylamino)pent-3-en-2-one confirmed a planar β-enaminone core with intramolecular hydrogen bonding (N–H···O=C), stabilizing the conjugated system.
Table 2: Crystallographic Data for 4-(2-Fluorophenylamino)pent-3-en-2-one
| Parameter | Value |
|---|---|
| Empirical formula | C₁₁H₁₂FNO |
| Crystal system | Orthorhombic |
| Space group | P 1 21/c1 |
| a (Å) | 7.4094(4) |
| b (Å) | 7.6570(4) |
| c (Å) | 16.7955(8) |
| Volume (ų) | 952.55(8) |
| Z | 4 |
Q & A
Q. How can computational chemistry validate experimental findings for 4-(Phenylamino)pent-3-en-2-one?
- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometry (Gaussian 09) and calculates vibrational frequencies, NMR chemical shifts (GIAO method), and HOMO-LUMO gaps. Discrepancies >5% between experimental and computed data prompt re-evaluation of crystallographic or synthetic conditions .
Q. What role does 4-(Phenylamino)pent-3-en-2-one play in enantioselective catalysis?
- Methodological Answer : As a chiral ligand precursor, it forms organometallic complexes (e.g., Ca or Zn) for catalytic hydrosilylation. Stereochemical outcomes are assessed via circular dichroism (CD) and enantiomeric excess (ee) measurements using chiral HPLC (e.g., Chiralpak IA column) .
Research Design Frameworks
- PICO Framework : For catalytic studies: Population (substrate scope), Intervention (enaminone-metal complex), Comparison (alternative ligands), Outcome (ee%, turnover frequency) .
- FINER Criteria : Ensure questions are Feasible (SCXRD access), Novel (unexplored substituent effects), and Relevant (applications in asymmetric synthesis) .
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